4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: is a boronic acid derivative with a complex molecular structure
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
The compound might interact with its targets through chemical reactions such as borylation and hydroboration, which are common reactions involving boronic acids and their derivatives .
Biochemical Pathways
It’s known that boronic acids and their derivatives play crucial roles in various chemical reactions, including carbon-carbon bond formation .
Pharmacokinetics
The physicochemical properties such as its density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) might influence its pharmacokinetic behavior .
Result of Action
It’s known that boronic acids and their derivatives can induce significant changes in the chemical structure of their targets, potentially leading to various downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of benzo[b][1,4]oxazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the specific requirements of the process. The use of automated systems for monitoring and controlling reaction conditions can help ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The compound can be reduced to form the corresponding boronic acid.
Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Borates: : Resulting from further oxidation of boronic esters.
Reduced Boronic Acid: : Obtained by reducing the boronic acid group.
Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
This compound is unique due to its specific structural features and reactivity. Similar compounds include:
Boronic Acids: : General class of compounds with similar reactivity.
Boronic Esters: : Derivatives of boronic acids with different stability and reactivity profiles.
Borates: : Oxidized forms of boronic acids with distinct chemical properties.
Properties
IUPAC Name |
4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEZHNPPYJYFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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